![molecular formula C13H20N2O2 B10759322 4-[(Isopropylamino)Methyl]Phenylalanine](/img/structure/B10759322.png)
4-[(Isopropylamino)Methyl]Phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Isopropylamino)Methyl]Phenylalanine is an organic compound belonging to the class of phenylalanine derivatives. It is characterized by the presence of an isopropylamino group attached to the phenylalanine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Isopropylamino)Methyl]Phenylalanine typically involves the following steps:
Starting Material: The synthesis begins with phenylalanine as the starting material.
Protection of Amino Group: The amino group of phenylalanine is protected using a suitable protecting group, such as tert-butyloxycarbonyl (Boc).
Introduction of Isopropylamino Group: The protected phenylalanine is then reacted with isopropylamine under appropriate conditions to introduce the isopropylamino group.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar steps as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(Isopropylamino)Methyl]Phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[(Isopropylamino)Methyl]Phenylalanine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 4-[(Isopropylamino)Methyl]Phenylalanine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical processes at the molecular level. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Phenylalanine: The parent compound, which lacks the isopropylamino group.
Para-Methyl-L-Phenylalanine: A derivative with a methyl group at the para position.
Fluorinated Phenylalanines: Compounds with fluorine atoms substituted at various positions on the phenylalanine backbone
Uniqueness
4-[(Isopropylamino)Methyl]Phenylalanine is unique due to the presence of the isopropylamino group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s reactivity, stability, and potential therapeutic effects compared to its analogs .
Properties
Molecular Formula |
C13H20N2O2 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-[(propan-2-ylamino)methyl]phenyl]propanoic acid |
InChI |
InChI=1S/C13H20N2O2/c1-9(2)15-8-11-5-3-10(4-6-11)7-12(14)13(16)17/h3-6,9,12,15H,7-8,14H2,1-2H3,(H,16,17)/t12-/m0/s1 |
InChI Key |
RXWNCPQKMXQDHN-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)NCC1=CC=C(C=C1)C[C@@H](C(=O)O)N |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-n-{4-[2-(2,6-dimethyl-phenoxy)-acetylamino]-3-hydroxy-1-isobutyl-5-phenyl-pentyl}-benzamide](/img/structure/B10759242.png)
![R-2-{[4'-Methoxy-(1,1'-biphenyl)-4-YL]-sulfonyl}-amino-6-methoxy-hex-4-ynoic acid](/img/structure/B10759251.png)
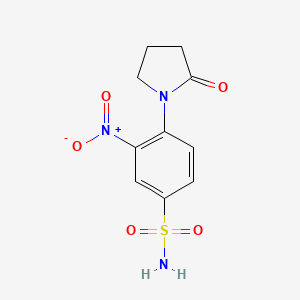
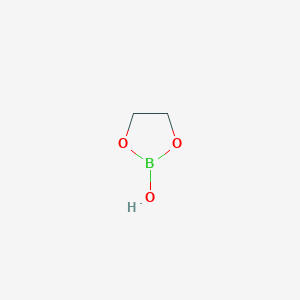
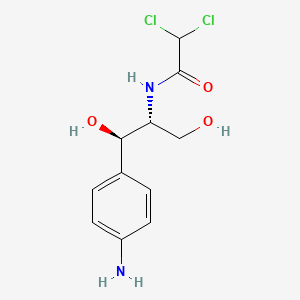
![[(3Z,5Z,8R,9S,10R,11R,14S,15Z,18R,20R,21Z,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[2-(dimethylamino)propanoyloxy]-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] 2-(dimethylamino)-3-methoxypropanoate](/img/structure/B10759284.png)

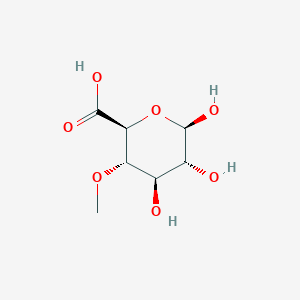
![2-[trans-(4-Aminocyclohexyl)amino]-6-(benzyl-amino)-9-cyclopentylpurine](/img/structure/B10759315.png)
![amino{[4-({N-[(2S)-3-carboxy-2-hydroxypropanoyl]-L-leucyl}amino)butyl]amino}methaniminium](/img/structure/B10759316.png)
![7-(2-Amino-2-phenyl-acetylamino)-3-chloro-8-oxo-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10759319.png)
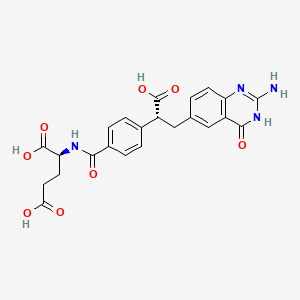
![3-Amino-n-{4-[2-(2,6-dimethyl-phenoxy)-acetylamino]-3-hydroxy-1-isobutyl-5-phenyl-pentyl}-benzamide](/img/structure/B10759325.png)

